![molecular formula C22H21Cl2N3O2 B2420084 methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate CAS No. 1026095-65-7](/img/structure/B2420084.png)

methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

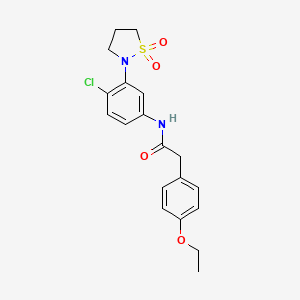

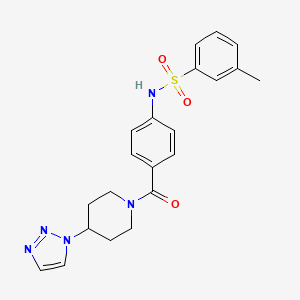

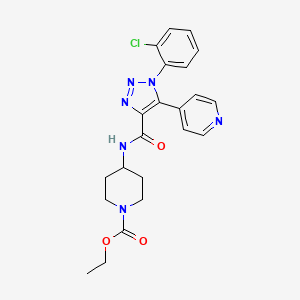

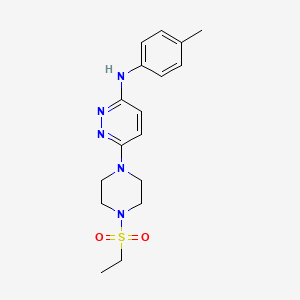

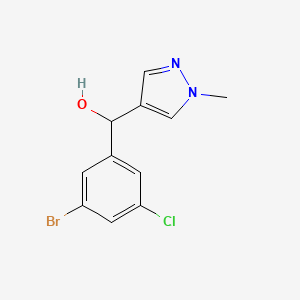

The compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a piperidine ring, and a benzoate ester. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyrazole and piperidine rings would give the molecule a certain degree of rigidity, while the dichlorophenyl group and the benzoate ester could potentially participate in various chemical reactions .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The pyrazole and piperidine rings might be involved in reactions with electrophiles or nucleophiles, while the dichlorophenyl group and the benzoate ester could potentially undergo a variety of substitution or addition reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the dichlorophenyl group and the benzoate ester could affect its solubility, while the pyrazole and piperidine rings could influence its stability and reactivity .Aplicaciones Científicas De Investigación

- Microreactor Development: Researchers have developed a continuous flow microreactor system for the nitration of this compound. By optimizing parameters such as molar ratios, reaction temperature, and residence time, they achieved a 97% yield. Compared to traditional batch reactors, this microreactor system improves efficiency and yield .

- Single Crystal Formation: Researchers obtained a single crystal suitable for X-ray crystallographic analysis of this compound. Such studies provide valuable insights into its molecular structure and bonding patterns .

- Methodology: The compound can be synthesized via refluxing arylidene derivatives with trimethylsilyl isothiocyanate using sulfamic acid as a catalyst. This process yields 5-substituted phenyl-1,2,4-triazole-3-thiones, which have potential applications in various fields .

- Assessment: These derivatives were evaluated for antioxidant activity using methods such as hydrogen peroxide scavenging, nitric oxide scavenging, DPPH, and FRAP assays .

- Ester Analogues: Esterification of the 4-aminobenzoic acid moiety of the compound yields methyl ester analogues. Microwave irradiation provides a faster, higher-yield, and purer synthesis compared to conventional methods .

- Activation Energy: A characterization kinetics study revealed an activation energy of 40.204 kJ/mol for the nitration of 2-(2,4-dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one. The continuous flow microreactor system significantly improved mass transfer efficiency and reaction control .

Herbicide Synthesis:

Crystallography Studies:

Triazolethiones Synthesis:

Antioxidant Activity Evaluation:

Microwave-Assisted Esterification:

Kinetics Study:

These applications highlight the compound’s versatility and potential impact across different scientific domains. Researchers continue to explore its properties and applications, making it an intriguing subject for further investigation. 🌟 !

Mecanismo De Acción

Target of Action

The primary target of this compound is the Farnesoid X receptor (FXR) . FXR is a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, and bile acid synthesis .

Mode of Action

This compound acts as a potent and selective FXR agonist . As an agonist, it binds to the FXR, activating it. This activation leads to changes in the expression of genes regulated by FXR, influencing lipid and glucose metabolism, and bile acid synthesis .

Biochemical Pathways

The activation of FXR leads to the modulation of various biochemical pathways. These include pathways involved in the regulation of lipid metabolism , leading to the lowering of low-density lipoprotein (LDL) and triglycerides, and the raising of high-density lipoprotein (HDL) . It also affects glucose metabolism and bile acid synthesis .

Pharmacokinetics

Its potent activity as an fxr agonist suggests that it has sufficient bioavailability to exert its effects .

Result of Action

The activation of FXR by this compound results in robust lipid modulating properties . It lowers LDL and triglycerides, and raises HDL in preclinical species . These changes in lipid levels can have significant effects at the molecular and cellular level, potentially influencing the development and progression of diseases related to lipid metabolism .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21Cl2N3O2/c1-29-22(28)15-2-5-17(6-3-15)27-10-8-14(9-11-27)20-13-21(26-25-20)18-7-4-16(23)12-19(18)24/h2-7,12-14H,8-11H2,1H3,(H,25,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGOXVIMOLJBEOC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)N2CCC(CC2)C3=CC(=NN3)C4=C(C=C(C=C4)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21Cl2N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

methyl 4-[4-[3-(2,4-dichlorophenyl)-1H-pyrazol-5-yl]piperidin-1-yl]benzoate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(4-fluorophenyl)-N-(o-tolyl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2420003.png)

![2-(4-chlorophenoxy)-N-[5-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2420013.png)

![N-{[5-(4-chloro-2-fluorophenyl)-1,2,4-oxadiazol-3-yl]methyl}-5-formyl-1H-pyrrole-2-carboxamide](/img/structure/B2420014.png)

![3-chloro-N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(pyridin-4-ylmethyl)benzamide](/img/structure/B2420017.png)

![2-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]methyl}-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2420020.png)

![3-[(Dimethylamino)sulfonyl]thiophene-2-carboxylic acid](/img/structure/B2420024.png)